molecular formula C15H20N2O2 B6417489 N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide CAS No. 1060357-27-8

N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide

Cat. No.: B6417489
CAS No.: 1060357-27-8
M. Wt: 260.33 g/mol
InChI Key: PJUZKTRVKDXEHC-UHFFFAOYSA-N
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Description

N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide is a chemical compound with a complex structure that includes a cyclopentanecarboxamide moiety and a methylcarbamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(methylcarbamoyl)methylphenylamine with cyclopentanecarboxylic acid chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide, with the CAS number 1060357-27-8, is a chemical compound characterized by its complex structure, which includes a cyclopentanecarboxamide moiety and a methylcarbamoyl group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry.

The biological activity of this compound is hypothesized to involve interactions with specific proteins and modulation of cellular processes.

Target Proteins:

  • Similar compounds have been shown to interact with proteins such as stromelysin-1, which is involved in extracellular matrix remodeling and may play a role in cancer progression.

Mode of Action:

  • The compound likely influences biochemical pathways related to cell growth, differentiation, and apoptosis. This modulation can lead to significant changes in cellular behavior, potentially offering therapeutic benefits in various diseases.

Biological Activity Studies

Research into the biological activity of this compound has revealed several important findings:

Study Focus Findings
Cell Growth Inhibition This compound exhibited inhibitory effects on the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.
Apoptosis Induction The compound has been linked to the induction of apoptosis in vitro, possibly through mitochondrial pathways.
Anti-inflammatory Effects Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

  • Cancer Cell Lines : In a study investigating the effects on breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis.
  • Neuroprotective Effects : Another study examined its potential neuroprotective effects against oxidative stress-induced neuronal cell death. Results indicated that the compound could mitigate oxidative damage, suggesting its utility in neurodegenerative disease models .
  • Inflammatory Models : In models of inflammation, this compound demonstrated a capacity to reduce pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.

Research Applications

This compound has several applications in scientific research:

  • Chemistry : It serves as a building block for synthesizing more complex molecules.
  • Biology : The compound is investigated as a biochemical probe for studying enzyme interactions.
  • Medicine : Its therapeutic properties are being explored for conditions such as cancer and inflammation.
  • Industry : It is utilized in developing new materials with specific chemical properties.

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-16-14(18)10-11-6-8-13(9-7-11)17-15(19)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUZKTRVKDXEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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